Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate
Description
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate (CAS: 138420-09-4) is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 5-position and an ethyl acetate group at the 2-position. Its molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 239.66 g/mol . This compound is synthesized via nucleophilic substitution reactions between ethyl chloroacetate and benzoxazole derivatives under reflux conditions, often using bases like potassium carbonate . It serves as a key intermediate in medicinal chemistry for developing antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLQLJDBGDIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358419 | |
| Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138420-09-4 | |
| Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate serves as a versatile intermediate in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound acts as a building block for creating more complex organic compounds, facilitating the development of new materials with tailored properties .
- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the modification of its functional groups to yield different derivatives .
Biology
In biological research, this compound is studied for its potential pharmacological effects:
- Antimicrobial Activity : this compound exhibits promising antibacterial and antifungal properties. Research indicates that benzoxazole derivatives can disrupt microbial growth and proliferation .
- Antioxidant Properties : Studies have shown that this compound may possess antioxidant capabilities, which are beneficial in preventing oxidative stress-related damage in cells .
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in oncology .
- Neurological Applications : There is ongoing research into its role in treating neurological disorders due to its interaction with orexin receptors, which are implicated in conditions like narcolepsy and insomnia .
Case Study 1: Antimicrobial Evaluation
A study conducted on substituted benzoxazoles, including this compound, demonstrated significant antibacterial activity against various strains of bacteria. The results indicated that certain derivatives exhibited potent effects comparable to established antibiotics .
Case Study 2: Antioxidant Activity
Research evaluating the antioxidant properties of benzoxazole derivatives found that this compound showed considerable free radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems .
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazole Core
Ethyl [(5-Chloro-1,3-Benzoxazol-2-yl)Thio]Acetate (CAS: 84829-54-9)
- Structure : Replaces the oxygen atom in the acetate group with a sulfur atom, forming a thioether linkage.
- Molecular Weight: 271.72 g/mol (C₁₁H₁₀ClNO₃S), heavier than the parent compound due to sulfur substitution .
- Synthesis : Formed by reacting 5-chloro-1,3-benzoxazole-2-thiol with ethyl chloroacetate in acetone .
Ethyl [(4-Chloro-1,3-Benzoxazol-2-yl)Sulfanyl]Acetate
- Structure : Chlorine substituent at the 4-position instead of 5-position.
- Relevance : Positional isomerism affects electronic distribution and biological activity. Used in anticancer studies, suggesting substituent position influences target binding .
Ethyl (5-Methyl-1,3-Benzoxazol-2-yl)Acetate (CAS: 187977-75-9)
- Structure : Methyl group at the 5-position instead of chlorine.
- Molecular Weight: 235.24 g/mol (C₁₂H₁₃NO₄) .
Heterocycle Modifications
Ethyl 2-(5-Chloro-1,3-Thiazol-2-yl)Acetate
- Structure : Replaces benzoxazole with a thiazole ring (sulfur and nitrogen instead of oxygen and nitrogen).
- Impact : Thiazole’s electron-deficient nature alters reactivity and binding interactions. The chloro group here may enhance electrophilic properties .
Ethyl 2-(5-Chloro-1H-Indazol-3-yl)Acetate (CAS: 27512-72-7)
Functional Group Additions
Ethyl-2-(5-Benzoxazol-2-ylamino-1H-Tetrazol-1-yl)Acetate
- Structure : Incorporates a tetrazole ring linked to the benzoxazole core.
- Impact : Tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility. Used in antimicrobial and anti-inflammatory applications .
Biological Activity
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Benzoxazole Derivatives
Benzoxazole derivatives, including this compound, are recognized for their broad spectrum of pharmacological effects. These compounds have been shown to exhibit antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The biological activity is attributed to their ability to interact with various biological targets, influencing multiple biochemical pathways.
Target Interactions
The compound primarily interacts with enzymes and proteins involved in cellular processes. It is known to inhibit specific enzymes that play crucial roles in metabolic pathways, leading to altered cellular functions. For example:
- Enzyme Inhibition : this compound has been shown to inhibit enzymes such as cytochrome P450, affecting drug metabolism and potentially leading to the accumulation of toxic metabolites.
Biochemical Pathways Affected
The compound has been linked to several key biochemical pathways:
- Antimicrobial Activity : Studies indicate that benzoxazole derivatives can inhibit the growth of various bacteria, including Mycobacterium tuberculosis, suggesting their potential use in treating resistant bacterial infections .
- Anticancer Mechanisms : Research has demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| MRSA | 16 |
| Mycobacterium tuberculosis | 8 |
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 6.83 | Induction of apoptosis |
| MCF-7 | 3.64 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 | 2.14 | Inhibition of EGFR and HER2 kinases |
| HeLa | 5.18 | Caspase activation and apoptosis induction |
These findings suggest that the compound exhibits potent anticancer activity through multiple mechanisms .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The compound demonstrated significant antibacterial activity with lower MIC values compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant infections .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer effects, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis in HepG2 cells. Molecular docking studies further revealed strong binding affinity to key oncogenic targets such as EGFR and HER2 .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 5-chloro-2-aminophenol can react with carbon disulfide and potassium hydroxide to form a benzoxazole-thiol intermediate, which then undergoes substitution with ethyl chloroacetate in acetone . Key intermediates like acetohydrazide derivatives are characterized using NMR (e.g., singlet peaks at δ 4.490 ppm for -NH and δ 9.414 ppm for -NH) and FT-IR spectroscopy to confirm functional groups like C=O and C-S .
Q. What spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?
- NMR : Identifies proton environments (e.g., ethyl ester protons as quartets at δ 4.1–4.3 ppm and singlets for aromatic protons).
- FT-IR : Detects carbonyl (C=O, ~1700–1750 cm) and benzoxazole ring vibrations (C=N, ~1600 cm) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How is hydrazide functionalization achieved, and what role does it play in downstream applications?
Hydrazide derivatives are prepared by refluxing this compound with hydrazine hydrate in ethanol. These intermediates enable further derivatization (e.g., condensation with aldehydes to form Schiff bases or cyclization with thiourea to yield thiazolidinones) for biological testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in benzoxazole-acetate synthesis?
Optimization involves solvent/base selection (e.g., dichloromethane with diisopropylethylamine enhances esterification efficiency) and temperature control. For example, refluxing in absolute ethanol for 4–6 hours ensures complete hydrazide formation, monitored via TLC (chloroform:methanol, 7:3) . Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., molar ratios, reaction time) .
Q. How do steric and electronic effects of the 5-chloro substituent influence reactivity in benzoxazole derivatives?
The electron-withdrawing chloro group at the 5-position increases electrophilicity at the benzoxazole C-2 position, facilitating nucleophilic attacks (e.g., by hydrazine or amines). This substituent also enhances thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA) .
Q. What strategies resolve contradictions in crystallographic data for benzoxazole-acetate derivatives?
Use software like SHELXL for refinement, which handles twinning and high-resolution data. For example, SHELXL’s Least-Squares constraints improve accuracy in bond-length and angle calculations, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Q. How can structure-activity relationships (SAR) be explored for antimicrobial or antitumor applications?
- In vitro assays : Test derivatives against bacterial/fungal strains (e.g., S. aureus, E. coli) via MIC determinations.
- Molecular docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity).
- SAR trends : Electron-withdrawing groups (e.g., -Cl) often enhance bioactivity by increasing membrane permeability .
Q. What computational methods validate spectroscopic data when experimental results are ambiguous?
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and IR vibrational frequencies for comparison with experimental data.
- Molecular dynamics simulations : Model conformational stability of hydrazide intermediates in solution .
Data Analysis and Experimental Design
Q. How are regioselectivity challenges addressed during cyclization reactions involving benzoxazole-acetates?
Regioselectivity is controlled by steric directing groups (e.g., methyl substituents) or catalysts (e.g., CuCN in tetrazole formation). Reaction progress is monitored via NMR to track intermediate tautomerization .
Q. What statistical approaches analyze discrepancies in reaction yields across synthetic protocols?
Multivariate analysis (e.g., ANOVA) identifies significant variables (e.g., solvent polarity, temperature). For example, dichloromethane improves yields by 15–20% compared to polar aprotic solvents in esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
